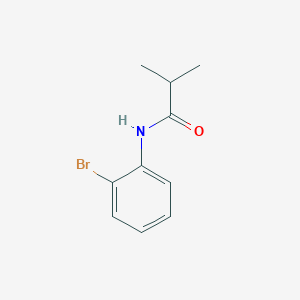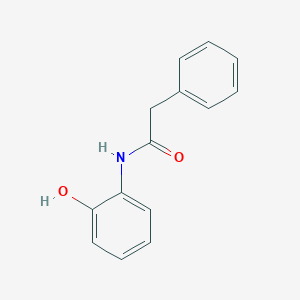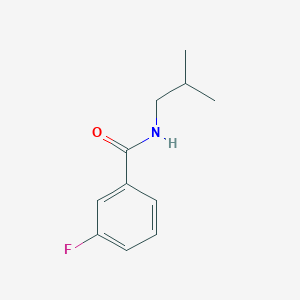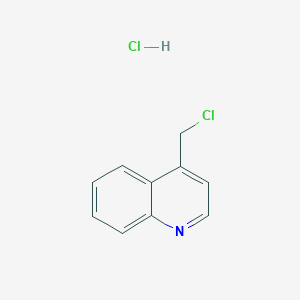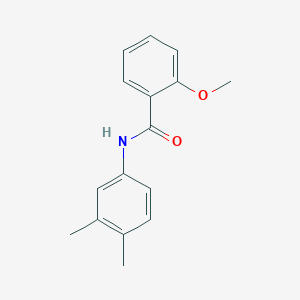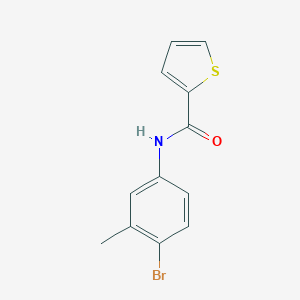![molecular formula C17H16FN3O2S B185261 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide CAS No. 6384-68-5](/img/structure/B185261.png)
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
作用機序
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of several other kinases, including FLT3, RET, and KIT.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis in vitro and in vivo. Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Sorafenib has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis.
実験室実験の利点と制限
Sorafenib is a potent inhibitor of several kinases involved in tumor growth and angiogenesis. It has been extensively studied for its potential use in cancer treatment. However, Sorafenib has some limitations for lab experiments. It is a small molecule inhibitor that targets several signaling pathways, which can make it difficult to determine the specific mechanism of action. In addition, Sorafenib has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the use of Sorafenib in the treatment of other types of cancer, such as breast cancer or lung cancer. Additionally, there is a need to better understand the mechanism of action of Sorafenib and to develop more specific kinase inhibitors that can target specific signaling pathways involved in tumor growth and angiogenesis.
合成法
Sorafenib is synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with 4-(propanoylamino)aniline to form 4-chloro-3-nitro-N-(4-(propanoylamino)phenyl)benzamide. The nitro group is then reduced to an amino group using iron powder and acetic acid. The resulting amine is then reacted with thiophosgene to form 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide.
科学的研究の応用
Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.
特性
CAS番号 |
6384-68-5 |
|---|---|
製品名 |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
分子式 |
C17H16FN3O2S |
分子量 |
345.4 g/mol |
IUPAC名 |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
InChIキー |
DUKLRTSRHLVDJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



